molecular formula C13H14N2O3 B12205335 1-(2-hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione

1-(2-hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12205335
M. Wt: 246.26 g/mol
InChI Key: RZASBUVDKAVAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione is an organic compound characterized by its pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione typically involves the reaction of p-toluidine with maleic anhydride, followed by the addition of ethylene glycol. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides or acyl chlorides to form ethers or esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to new drug discoveries.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-3-(p-tolylamino)-1H-pyrrole-2,5-dione can be compared with similar compounds such as 2-p-tolylamino-ethanol. While both compounds share structural similarities, this compound’s unique pyrrole ring structure sets it apart. This structural difference may result in distinct reactivity and biological activity, highlighting its uniqueness.

Similar compounds include:

  • 2-p-Tolylamino-ethanol
  • 3-(p-Tolylamino)-1H-pyrrole-2,5-dione

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methylanilino)pyrrole-2,5-dione

InChI

InChI=1S/C13H14N2O3/c1-9-2-4-10(5-3-9)14-11-8-12(17)15(6-7-16)13(11)18/h2-5,8,14,16H,6-7H2,1H3

InChI Key

RZASBUVDKAVAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO

Origin of Product

United States

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